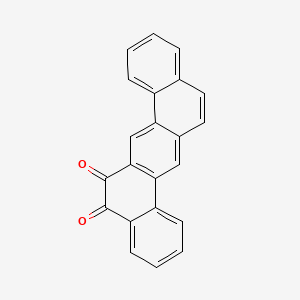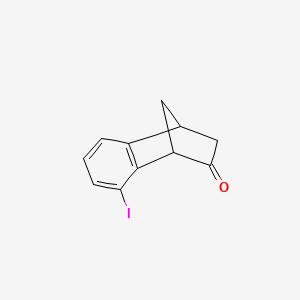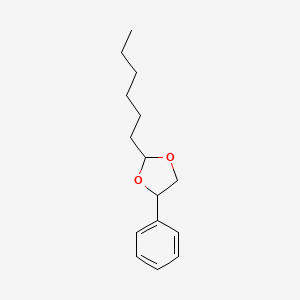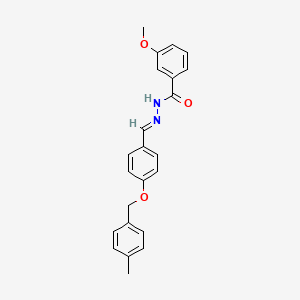
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.2368 . This compound is characterized by its azepine ring structure, which is a seven-membered ring containing one nitrogen atom. The hexahydro- prefix indicates that the ring is fully saturated, meaning it contains no double bonds. The ethyl ester group is attached to the carboxylic acid functional group, making it an ester derivative of azepine.
Méthodes De Préparation
The synthesis of 1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester typically involves the reaction of azepine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine, depending on the reducing agent and conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target . The pathways involved in its action depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester can be compared with other similar compounds, such as:
1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and biological activity.
1H-Azepine-1-carboxylic acid, hexahydro-, propyl ester: The propyl ester group can lead to different physical and chemical properties compared to the ethyl ester.
1H-Azepine-1-carboxylic acid, hexahydro-, butyl ester: The butyl ester group can result in increased hydrophobicity and different interactions with biological targets.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
27031-51-2 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl azepane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
Clé InChI |
QTALNDLQMOUACM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


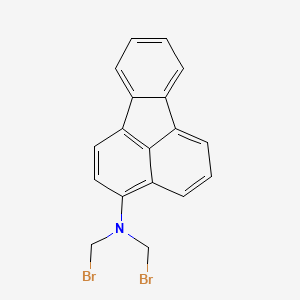
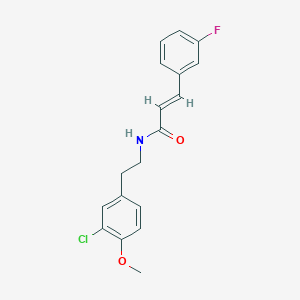
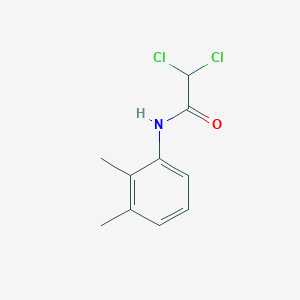


![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)


